molecular formula C14H11N3O2 B1385915 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 1036591-09-9

1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1385915
CAS No.: 1036591-09-9
M. Wt: 253.26 g/mol
InChI Key: NCRJSXYOJDBICO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole-based small molecule intended for research use in medicinal chemistry and oncology drug discovery. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry due to its role as a bioisostere of naturally occurring purine nucleotides, which allows it to interact readily with biological polymers and enzymes . Benzimidazole-5-carboxylic acid derivatives are frequently explored as scaffolds for developing novel anticancer agents. Research on closely related analogs has demonstrated potent inhibitory activity against topoisomerase enzymes , which are critical targets for maintaining DNA integrity during replication and transcription. The accumulation of topoisomerase-DNA cleavable complexes induced by such inhibitors can lead to tumor cell death . Furthermore, the structural features of this compound, including the carboxylic acid moiety and the nitrogen-rich heterocyclic system, make it a versatile precursor for synthesizing metal complexes, which have shown enhanced cytotoxicity and unique mechanisms of action compared to their parent organic ligands . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJSXYOJDBICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ortho-Phenylenediamine Derivatives

The foundational route for benzimidazole derivatives involves the condensation of ortho-phenylenediamine with suitable carboxylic acids or aldehydes. For the specific compound , the synthesis typically starts with 3-pyridinemethanamine derivatives and carboxylic acids bearing the benzimidazole core.

Key steps:

Modified Phillips Method

A prevalent synthetic route, known as the Phillips method , involves heating ortho-phenylenediamine with carboxylic acids under acidic conditions, often with concentrated hydrochloric acid, to promote cyclization and formation of the benzimidazole ring.

Step Reagents & Conditions Product Features
1 Ortho-phenylenediamine + carboxylic acid Cyclization to benzimidazole core
2 Heating under reflux Formation of benzimidazole derivatives

Condensation with Pyridine Derivatives

For the pyridin-3-ylmethyl substitution:

Advanced Synthetic Strategies

One-Pot Multi-Component Reactions

Recent research has demonstrated the efficiency of one-pot reactions involving:

This approach enhances yield, reduces reaction steps, and minimizes by-products.

Metal-Catalyzed Cyclization

Metal catalysts such as copper , iron , indium triflate , and copper bromide have been employed to facilitate cyclization and functionalization:

Catalyst Role Reference/Study
Copper(I) bromide N-arylation and cyclization Fu et al., 2006
Indium triflate Solvent-free cyclization De et al., 2006
Iron-sulfur Cyclization at high temperature Nguyen et al., 2013

These metal-catalyzed methods often involve coupling of o-haloanilines with picolines or nitroanilines to generate the benzimidazole core with pyridinyl substituents.

Specific Synthetic Routes for the Target Compound

Based on the literature, the synthesis of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid can be summarized as follows:

Route A: Nucleophilic Substitution and Cyclization

  • Step 1: Synthesis of 3-pyridinemethanamine via reduction of pyridine derivatives.
  • Step 2: Condensation of 3-pyridinemethanamine with o-phenylenediamine derivatives bearing a carboxylic acid precursor.
  • Step 3: Cyclization under acidic conditions (e.g., polyphosphoric acid or hydrochloric acid) to form the benzimidazole ring.
  • Step 4: Oxidation or functionalization to introduce the carboxylic acid group at the 5-position.

Route B: Metal-Catalyzed Cyclization

  • Step 1: Reaction of o-haloaniline derivatives with picolines in the presence of copper or indium catalysts .
  • Step 2: Intramolecular cyclization facilitated by metal catalysis to form the benzimidazole core.
  • Step 3: Functionalization with carboxylic acids or derivatives to obtain the target compound.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Advantages References
Conventional condensation Ortho-phenylenediamine + carboxylic acids HCl, reflux Acidic, reflux Simple, well-established ,
Phillips method Ortho-phenylenediamine + carboxylic acids Concentrated HCl Heating Widely used
Metal-catalyzed cyclization o-Haloanilines + pyridines CuBr, In(OTf)3, Fe/S Elevated temperature High yields, regioselectivity ,
One-pot multi-component 3-pyridinemethanamine + aldehydes + acids Catalysts (Cu, Fe, In) Reflux, microwave Efficient, fewer steps ,

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane as solvent.

Major Products:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of benzimidazole derivatives, including 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, against viral infections such as hepatitis C virus (HCV). Research indicates that certain derivatives exhibit low EC50 values, suggesting strong inhibitory effects on viral replication. For instance, compounds with similar structures have shown EC50 values as low as 0.007 nM against HCV .

Anti-inflammatory Effects

Benzimidazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Studies have reported significant inhibition rates, with some derivatives demonstrating IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .

Antiulcer Activity

The compound has also been investigated for its antiulcer potential. Benzimidazole derivatives are known to inhibit the H+/K+-ATPase enzyme, which is involved in gastric acid secretion. Some studies have reported that certain derivatives significantly reduce gastric ulcers in animal models, showcasing their potential as therapeutic agents for ulcer treatment .

Table 1: Summary of Pharmacological Activities

Activity TypeCompound/DerivativeEC50/IC50 ValueReference
AntiviralVarious benzimidazole derivatives0.007 nM
Anti-inflammatoryThis compoundIC50 < 10 nM
AntiulcerBenzimidazole derivativesIC50 = 1.6 × 10⁻⁵ M

Synthetic Pathways and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler benzimidazole precursors. The introduction of the pyridinylmethyl group is crucial for enhancing biological activity. Various synthetic methods have been developed to optimize yield and purity, including:

  • Mannich Reaction : A common method used to synthesize substituted benzimidazoles.
  • Condensation Reactions : Employed to form the carboxylic acid moiety.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Biological Activity Key Findings Reference
1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid Pyridin-3-ylmethyl at N1, COOH at C5 Limited direct data; inferred ligand potential for metal coordination Structural similarity to bioactive benzimidazoles suggests applications in drug design or catalysis .
1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives 4-Methoxyphenethyl at N1, COOCH3/COOH at C5 Antileukemic activity (IC50 = 3 μM) Induces S/G2 cell cycle arrest and apoptosis in leukemic cells .
CV-11974 (Benzimidazole-7-carboxylic acid derivative) Biphenyl-tetrazole and ethoxy substituents Angiotensin II receptor antagonist (IC50 = 1.12 × 10⁻⁷ M for adrenal cortex binding) 12-fold more potent than EXP3174 in vivo; non-competitive inhibition .
Hoechst 33258 (Bisbenzimidazole) Bisbenzimidazole core DNA minor groove binder; antitumor activity Inhibits DNA enzyme proliferation; used in fluorescence staining .
2-Methyl-1-(5-substituted-phenyl)-benzimidazole derivatives Methyl and substituted phenyl groups Kinase inhibitors (e.g., phosphatidylinositol 3-kinase) Structure-activity relationship (SAR) studies highlight role of substituents .

Key Structural Differences:

Substituent Position : The pyridin-3-ylmethyl group in the target compound distinguishes it from analogs like 1-(4-methoxyphenethyl) derivatives, which exhibit enhanced antileukemic activity due to lipophilic aromatic substituents .

Carboxylic Acid Position : The 5-carboxylic acid group contrasts with CV-11974’s 7-carboxylic acid, which is critical for angiotensin II receptor binding .

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazoles are known for their pharmacological potential, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, summarizing findings from various studies and providing insights into its therapeutic applications.

  • Molecular Formula : C14H11N3O2
  • CAS Number : 1036591-09-9
  • Molecular Weight : 251.26 g/mol

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, a related study highlighted the antimicrobial efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has demonstrated that benzimidazole derivatives can inhibit viral replication. Specifically, derivatives similar to this compound have been noted for their action against human cytomegalovirus (HCMV) and other RNA viruses by blocking RNA polymerase II activity . This antiviral mechanism positions these compounds as potential candidates for further development in antiviral therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit specific inflammatory pathways. For example, some studies have reported that these compounds can block the activity of pro-inflammatory cytokines such as TNF-alpha . This suggests that this compound may be effective in treating inflammatory conditions.

Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Some studies have indicated that certain benzimidazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Research Findings and Case Studies

StudyFindings
Bhandari et al. (2021)Reviewed the biological profiles of benzimidazole derivatives, emphasizing their broad spectrum of activities including antiviral and anticancer effects .
Makovec et al. (2020)Reported on the anti-inflammatory effects of benzimidazoles, particularly their inhibition of IL-1β production .
Djuidje et al. (2020)Highlighted antioxidant properties of certain benzimidazole derivatives, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step nucleophilic substitution and cyclization. For example, coupling pyridin-3-ylmethylamine with a benzimidazole precursor under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K3_3PO4_4) and palladium catalyst (e.g., Pd(PPh3_3)4_4) . Optimize temperature (80–120°C) and reaction time (12–24 hrs) to avoid side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields >60% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • NMR (1H/13C) to confirm substitution patterns (e.g., pyridinyl methyl protons at δ 4.8–5.2 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • FTIR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy (skin/eye contact) .
  • Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .
  • In case of inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. How can aqueous solubility challenges be addressed for biological assays?

  • Methodology :

  • Prepare sodium salts by treating the carboxylic acid with NaOH (1:1 molar ratio) in ethanol/water .
  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, IC50_{50} variations may arise from differences in ATP concentrations in kinase assays .
  • Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Replicate experiments with rigorous controls (e.g., solvent-only, positive/negative controls) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Perform docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • Use QSAR models (Mordred descriptors) to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity .

Q. What experimental designs optimize co-crystallization with target proteins?

  • Methodology :

  • Screen crystallization conditions (Hampton Index Kit) at varying pH (6.5–7.5) and PEG concentrations .
  • Use X-ray crystallography (e.g., synchrotron radiation) to resolve binding modes, focusing on the benzimidazole core’s π-π stacking with aromatic residues .

Q. How does the compound’s stability vary under physiological pH conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 4.0, 7.4, 9.0) at 37°C for 48 hrs. Monitor degradation via LC-MS; the carboxylic acid group is prone to esterification at acidic pH .

Q. What synthetic modifications enhance selectivity for kinase targets?

  • Methodology :

  • Introduce substituents at the benzimidazole N1 position (e.g., methyl, trifluoromethyl) to modulate steric bulk and hydrophobicity .
  • Replace the pyridine ring with isosteres (e.g., pyrimidine) and compare inhibition profiles using kinase panel screens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
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1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

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